Methyl 3-sulfamoylisonicotinate
Description
Methyl 3-sulfamoylisonicotinate is a substituted isonicotinic acid derivative featuring a methyl ester group at the 1-position and a sulfamoyl (-SO₂NH₂) group at the 3-position of the pyridine ring. The sulfamoyl group is known to enhance polarity and bioactivity in pharmaceuticals, as seen in sulfonamide antibiotics like sulfamethoxazole .
Properties
Molecular Formula |
C7H8N2O4S |
|---|---|
Molecular Weight |
216.22 g/mol |
IUPAC Name |
methyl 3-sulfamoylpyridine-4-carboxylate |
InChI |
InChI=1S/C7H8N2O4S/c1-13-7(10)5-2-3-9-4-6(5)14(8,11)12/h2-4H,1H3,(H2,8,11,12) |
InChI Key |
JTJQAUHSJRKLKE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-sulfamoylisonicotinate typically involves the reaction of isonicotinic acid with methanol in the presence of a catalyst to form the methyl ester. This is followed by the introduction of the sulfamoyl group through a sulfonation reaction. Common reagents used in this process include sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the sulfonation step while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-sulfamoylisonicotinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl 3-sulfamoylisonicotinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-sulfamoylisonicotinate involves its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Research Implications and Gaps
- Synthetic Utility : this compound’s sulfamoyl group may facilitate nucleophilic substitution reactions, enabling diversification into bioactive molecules.
- Pharmacological Potential: Structural parallels to sulfamethoxazole-related compounds warrant further investigation into its antimicrobial or anti-inflammatory properties .
- Data Limitations : Experimental data on solubility, stability, and toxicity are lacking, highlighting the need for targeted studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
